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Compound of Interest

Compound Name: 2-(Furan-2-YL)phenol

Cat. No.: B1339062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Furan-2-yl)phenol, a key heterocyclic compound with potential applications in medicinal

chemistry and materials science. Due to the limited availability of published experimental

spectra, this guide presents high-quality predicted data from established spectroscopic

databases, alongside a representative synthetic protocol.

Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(Furan-2-yl)phenol. These predictions are based

on computational algorithms from reputable chemical databases and serve as a valuable

reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of 2-(Furan-2-yl)phenol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.60 dd 1H H-5'

7.25-7.15 m 2H Ar-H

6.95-6.85 m 2H Ar-H

6.70 d 1H H-3'

6.50 dd 1H H-4'

5.50 s (br) 1H OH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data of 2-(Furan-2-yl)phenol[1]

Chemical Shift (ppm) Assignment

155.0 C-1

152.5 C-2'

142.0 C-5'

130.0 Ar-C

128.5 Ar-C

122.0 C-2

121.0 Ar-C

116.0 Ar-C

111.5 C-4'

106.0 C-3'

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[1]
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Table 3: Predicted IR Absorption Data for 2-(Furan-2-yl)phenol

Wavenumber (cm⁻¹) Intensity Assignment

3550-3400 Strong, Broad O-H stretch (phenolic)

3120 Medium C-H stretch (furan)

3050 Medium C-H stretch (aromatic)

1610, 1580, 1490 Medium-Strong
C=C stretch (aromatic and

furan rings)

1230 Strong C-O stretch (phenolic)

1010 Medium C-O-C stretch (furan)

885, 750 Strong
C-H out-of-plane bend (furan

and aromatic)

Table 4: Predicted Mass Spectrometry Data for 2-(Furan-2-yl)phenol

m/z Relative Intensity (%) Assignment

160 100 [M]⁺

131 60 [M - CHO]⁺

103 40 [M - C₂H₂O - H]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
While a specific, detailed experimental protocol for the spectroscopic characterization of 2-
(Furan-2-yl)phenol is not readily available in the literature, the following represents a general

methodology for the synthesis and subsequent analysis of similar biaryl compounds, which can

be adapted for the target molecule.

Synthesis of 2-(Furan-2-yl)phenol via Suzuki Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1339062?utm_src=pdf-body
https://www.benchchem.com/product/b1339062?utm_src=pdf-body
https://www.benchchem.com/product/b1339062?utm_src=pdf-body
https://www.benchchem.com/product/b1339062?utm_src=pdf-body
https://www.benchchem.com/product/b1339062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common and effective method for the synthesis of 2-(Furan-2-yl)phenol is the Suzuki cross-

coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a

furanboronic acid derivative.

Materials:

2-Bromophenol

Furan-2-boronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq),

potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and

triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and water to the flask.

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an

inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure 2-(Furan-2-yl)phenol.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-

MS).

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
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Workflow and Data Analysis
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis

and data interpretation.

Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 2-(Furan-2-
yl)phenol. While predicted data offers valuable insights, experimental verification remains the

gold standard for structural confirmation. The provided synthetic and analytical protocols offer a

starting point for obtaining such experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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